molecular formula C20H19NO3 B5597122 N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-NAPHTHYL)ACETAMIDE

N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-NAPHTHYL)ACETAMIDE

Cat. No.: B5597122
M. Wt: 321.4 g/mol
InChI Key: CQVAOVALNWYMEU-UHFFFAOYSA-N
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Description

N₁-(2,5-Dimethoxyphenyl)-2-(1-naphthyl)acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group attached to the acetamide nitrogen and a 1-naphthyl substituent at the α-carbon position. The 2,5-dimethoxy substitution on the phenyl ring is a recurring motif in bioactive molecules, often influencing solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-23-16-10-11-19(24-2)18(13-16)21-20(22)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVAOVALNWYMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The 2,5-dimethoxyphenyl group is a critical pharmacophore in several bioactive acetamides. For example:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29, EP3348550A1) exhibits enhanced binding affinity to benzothiazole-linked targets due to the electron-withdrawing trifluoromethyl group, which stabilizes the benzothiazole ring and improves membrane permeability. Its synthesis via microwave-assisted coupling yielded a moderate 31% yield .
Compound Substituents Key Properties
N₁-(2,5-Dimethoxyphenyl)-2-(1-naphthyl)acetamide 1-Naphthyl, 2,5-dimethoxyphenyl Hypothesized lipophilic character due to naphthyl group; limited solubility data
Compound 29 (EP3348550A1) 6-Trifluoromethylbenzothiazole Mp 146–147°C; microwave synthesis (31% yield); improved target affinity
Y030-9182 Phenylmethanesulfonyl Higher polarity; sulfonyl group may enhance metabolic stability

Comparison with Piperazinyl and Chloro-Substituted Analogs

  • N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)acetamide (ChemSpider ID 333775-80-7) features a piperazinyl group, which enhances solubility and enables interactions with neurotransmitter receptors. This contrasts with the naphthyl group in the target compound, which likely prioritizes hydrophobic interactions .
  • Chloro-substituted acetamides (e.g., alachlor, pretilachlor) are pesticidal agents where chloro and methoxy groups synergize herbicidal activity. The absence of chlorine in the target compound suggests divergent applications .

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